Broader Integrin Subtype Binding Profile Compared to Selective Cyclic RGD Analogs
Linear RGD trifluoroacetate binds to a panel of seven integrin subtypes, including αVβ1, αVβ3, αVβ5, αVβ6, αVβ8, α8β1, and α5β1 . In contrast, the cyclic RGD analog cyclo(-RGDfK) is a highly selective inhibitor of the αvβ3 integrin (IC₅₀ = 0.94 nM) .
| Evidence Dimension | Integrin Binding Specificity |
|---|---|
| Target Compound Data | Binds to αVβ1, αVβ3, αVβ5, αVβ6, αVβ8, α8β1, and α5β1 |
| Comparator Or Baseline | Cyclo(-RGDfK): selective for αvβ3 (IC₅₀ = 0.94 nM) |
| Quantified Difference | Linear RGD engages 7 integrin subtypes; cyclo(-RGDfK) is selective for 1 |
| Conditions | Integrin binding specificity determined by cell adhesion assays and competitive binding studies; IC₅₀ measured against purified αvβ3 integrin |
Why This Matters
Enables broad-spectrum integrin engagement essential for biomaterial functionalization and cell adhesion studies, whereas cyclic RGD provides targeted inhibition for specific integrin-focused investigations.
